3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide
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Overview
Description
3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-nitrophenyl group, a cyano group, and a cyclohexyl group attached to a prop-2-enamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-nitroaniline with cyanoacetic acid under basic conditions to form an intermediate. This intermediate is then reacted with cyclohexylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide.
Reduction: Formation of 3-(3-chloro-4-aminophenyl)-2-cyano-N-cyclohexylprop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide
- 4-chloro-3-nitrophenyl methyl sulfone
- N-(3-chloro-4-nitrophenyl)acetamide
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-14-9-11(6-7-15(14)20(22)23)8-12(10-18)16(21)19-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGTSTWBOKLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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